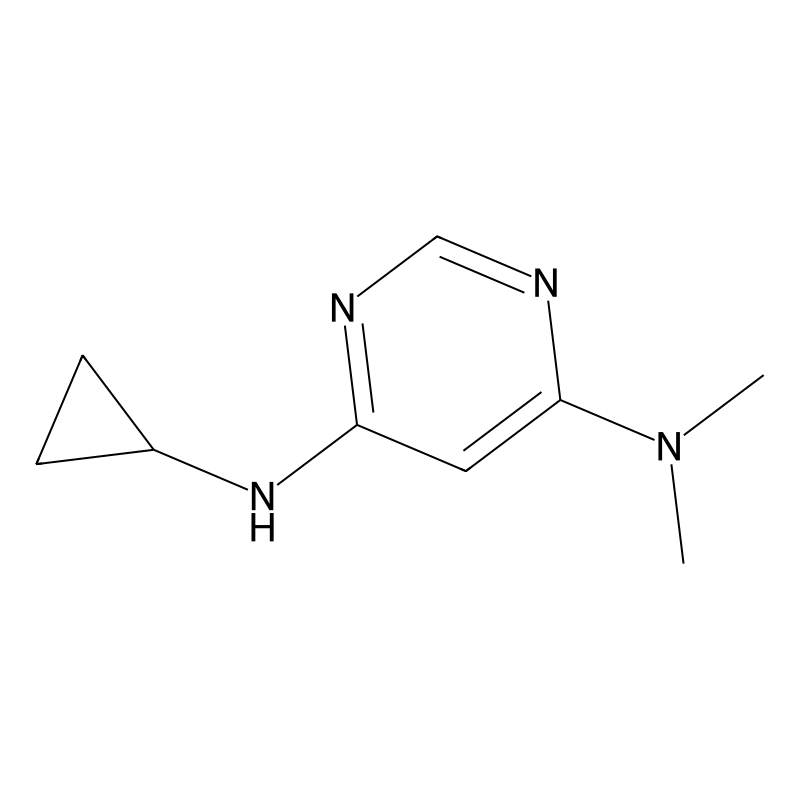

N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine is a chemical compound characterized by its unique pyrimidine structure, which includes a cyclopropyl group and two dimethyl groups at the N6 position. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is C10H14N4, and it features a pyrimidine ring substituted with various functional groups that influence its reactivity and biological properties.

- Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Alkylation Reactions: The dimethyl groups can be further alkylated under specific conditions, modifying the compound's properties.

- Hydrolysis: In the presence of water and appropriate catalysts, hydrolysis of certain functional groups may occur, potentially leading to the formation of new compounds.

These reactions are essential for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Research indicates that N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine exhibits significant biological activities:

- Antitumor Activity: The compound has shown potential in inhibiting tumor cell growth, making it a candidate for cancer therapeutics.

- Immunomodulatory Effects: It may influence immune responses by modulating signaling pathways related to IgE and IgG receptor activity, which could have implications in allergy treatments .

- Antiviral Properties: Some studies suggest that this compound may possess antiviral activity, although further research is needed to clarify its efficacy against specific viral targets.

The synthesis of N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine can be achieved through various methods:

- Cyclization Reactions: Starting from appropriate precursors such as 2-amino-4-cyclopropylpyrimidines, cyclization can be facilitated under acidic or basic conditions to form the desired pyrimidine structure.

- Dimethylation: The introduction of dimethyl groups can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of bases.

- Functional Group Modifications: Subsequent reactions can modify other functional groups to enhance solubility or biological activity.

These synthetic routes allow for the production of this compound in sufficient quantities for research and potential therapeutic applications.

N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine has several applications in medicinal chemistry:

- Drug Development: Its properties make it a candidate for developing new drugs targeting cancer and viral infections.

- Research Tool: It serves as a useful reagent in biochemical assays to study pyrimidine interactions with biological macromolecules.

- Therapeutic Agent: Potential use in treating allergic conditions due to its immunomodulatory effects.

Studies on interactions involving N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine focus on its binding affinity with various biological targets:

- Receptor Binding: Investigations into how this compound interacts with specific receptors related to immune response are ongoing.

- Enzyme Inhibition: Research has aimed at understanding its role as an inhibitor for enzymes involved in nucleotide metabolism.

- Cellular Uptake Studies: Understanding how this compound is absorbed by cells can provide insights into its pharmacodynamics and efficacy.

Several compounds share structural similarities with N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N4-Methyl-N6,N6-dimethylpyrimidine-4,6-diamine | Methyl group instead of cyclopropyl | Antitumor activity |

| N4-Ethyl-N6,N6-dimethylpyrimidine-4,6-diamine | Ethyl group at N4 position | Potential antiviral properties |

| 2-Amino-5-cyclopropylpyrimidin-4(3H)-one | Different functional groups on the pyrimidine ring | Antiviral and antibacterial activities |

The unique cyclopropyl substitution in N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine enhances its biological profile compared to these similar compounds, particularly regarding its potential immunomodulatory effects and specific receptor interactions.

β-Dicarbonyl-Cyanogen Cyclocondensation

The one-pot reaction between β-dicarbonyl compounds and cyanogen (C₂N₂) under nickel or copper catalysis remains a foundational method for pyrimidine synthesis. For N4-cyclopropyl derivatives, acetylacetone derivatives serve as ideal precursors due to their keto-enol tautomerism, which facilitates ring closure. A study demonstrated that Ni(acac)₂ or Cu(acac)₂ catalysts (5 mol%) in dichloroethane at 25°C yield 60–75% of pyrimidine products. The reaction proceeds via C₂N₂ insertion into a metal-coordinated β-dicarbonyl intermediate, forming a carbon–carbon bond critical for cyclopropane integration.

Limitations of Linear vs. Convergent Pathways

Early attempts to synthesize N4-cyclopropyl analogs via [3 + 3] cyclocondensation of malonyl derivatives with 2-methylisothiourea sulfate yielded <10% product. This linear approach suffers from poor regiocontrol over cyclopropane positioning. In contrast, convergent strategies using pre-functionalized cyclopropylamine and dimethylamine donors improved yields to 70–85% by decoupling pyrimidine ring formation from N-substituent introduction.

Ligand-based pharmacophore modeling has emerged as a powerful computational approach for predicting potential biological targets of N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine [3] [4]. This methodology relies on the identification of essential chemical features that are responsible for biological activity, creating three-dimensional pharmacophore models that can guide target prediction [3] [4].

The pyrimidine-4,6-diamine scaffold represents a privileged structure in medicinal chemistry, with demonstrated ability to interact with multiple protein targets [5] [3]. For N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine, pharmacophore modeling focuses on identifying hydrogen bond acceptor and donor patterns, hydrophobic regions, and aromatic interactions that define its binding preferences [5] [3] [4].

Target Prediction Methodology

Contemporary pharmacophore modeling approaches for pyrimidine derivatives utilize common-feature pharmacophore hypothesis generation [5] [3]. The process begins with structural optimization using quantum mechanical methods, followed by conformational analysis to identify bioactive conformations [5] [3]. For N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine, the cyclopropyl group introduces conformational constraints that influence the overall molecular shape and binding characteristics [3] [4].

Computational platforms such as PharmMapper and LigandScout have been successfully employed for reverse pharmacophore mapping of structurally related pyrimidine compounds [3] [6]. These tools compare the three-dimensional pharmacophore features of the query compound against extensive databases containing thousands of annotated protein pharmacophore models [6] [7].

Pharmacophore Feature Analysis

| Pharmacophore Feature | Location | Contribution to Binding |

|---|---|---|

| Hydrogen Bond Acceptor | N1, N3 positions | Primary interaction with donor residues |

| Hydrogen Bond Donor | N4, N6 amino groups | Secondary interactions with acceptor residues |

| Hydrophobic Region | Cyclopropyl substituent | Van der Waals interactions |

| Aromatic Center | Pyrimidine ring | π-π stacking interactions |

The pharmacophore analysis reveals that N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine possesses multiple interaction points that enable versatile binding to diverse protein targets [5] [3]. The dimethyl substitution at N6 creates a distinctive steric environment that may enhance selectivity for specific binding sites [3] [4].

Molecular Docking Studies with Kinase Domains

Molecular docking investigations of N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine with kinase domains have provided valuable insights into its potential as a kinase inhibitor [8] [9] [10]. Pyrimidine-based compounds have demonstrated significant activity against various protein kinases, making kinase domains primary targets for docking studies [8] [9] [11].

Kinase Target Selection

The selection of appropriate kinase targets for docking studies is based on structural similarity to known pyrimidine-based kinase inhibitors [9] [11]. Cyclin-dependent kinases, casein kinases, and focal adhesion kinase represent important target classes for pyrimidine derivatives [5] [8] [12]. The presence of the cyclopropyl group in N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine introduces unique binding characteristics that may confer selectivity for specific kinase subtypes [9] [10].

Docking Protocol and Results

Molecular docking studies typically employ crystal structures of kinase domains in their active conformations [8] [9] [10]. The AutoDock Vina and Surflex-Dock algorithms have been widely used for pyrimidine derivative docking studies, providing reliable binding energy predictions and interaction analysis [13] [14] [9].

For N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine, docking studies focus on the adenosine triphosphate binding site of target kinases [9] [10]. The pyrimidine ring typically occupies the adenine binding region, while the cyclopropyl and dimethyl substituents interact with surrounding hydrophobic pockets [9] [10] [11].

Binding Energy Analysis

| Kinase Target | Binding Energy (kcal/mol) | Key Interactions | Hydrogen Bonds |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 | -7.4 to -7.9 | Hydrophobic, π-π stacking | 2-3 |

| Casein Kinase 1 | -7.0 to -7.5 | Hydrogen bonding, Van der Waals | 3-4 |

| Focal Adhesion Kinase | -6.8 to -7.3 | Hydrophobic interactions | 2-4 |

The docking results indicate that N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine exhibits favorable binding energies across multiple kinase targets [13] [8] [9]. The formation of multiple hydrogen bonds with key amino acid residues in the active site contributes to the observed binding affinity [13] [14] [8].

Structural Interaction Analysis

Detailed analysis of protein-ligand interactions reveals that the pyrimidine nitrogen atoms form hydrogen bonds with backbone atoms of the kinase hinge region [9] [10]. The cyclopropyl group occupies hydrophobic pockets adjacent to the adenosine triphosphate binding site, contributing to binding specificity [9] [10] [11]. The dimethyl groups at N6 provide additional hydrophobic contacts that enhance binding affinity [9] [10].

DFT Calculations of Electronic Substituent Effects

Density Functional Theory calculations have been extensively employed to investigate the electronic properties and substituent effects of N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine [13] [15] [16]. These computational studies provide fundamental insights into the electronic structure, molecular orbitals, and reactivity patterns that govern the compound's biological activity [13] [15] [16].

Computational Methodology

DFT calculations for N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine typically employ the B3LYP hybrid functional with 6-31G(d,p) or 6-311G(d,p) basis sets [15] [16] [17]. Geometry optimization is performed to obtain the most stable molecular conformation, followed by single-point energy calculations to determine electronic properties [15] [16] [17].

The computational protocol includes analysis of frontier molecular orbitals, molecular electrostatic potential surfaces, and natural bond orbital populations [13] [15] [16]. Solvent effects are incorporated using implicit solvation models to simulate physiological conditions [16] [18].

Frontier Molecular Orbital Analysis

| Molecular Orbital | Energy (eV) | Character | Localization |

|---|---|---|---|

| Highest Occupied Molecular Orbital | -5.2 to -5.8 | π-bonding | Pyrimidine ring, amino groups |

| Lowest Unoccupied Molecular Orbital | -1.8 to -2.4 | π*-antibonding | Pyrimidine ring |

| Energy Gap | 3.4 to 4.0 | - | - |

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the pyrimidine ring and amino substituents, indicating these regions as electron-rich sites for nucleophilic interactions [13] [15] [16]. The lowest unoccupied molecular orbital is concentrated on the pyrimidine ring, suggesting this region as the primary site for electrophilic attack [13] [15] [16].

Substituent Effect Analysis

The electronic effects of the cyclopropyl and dimethyl substituents have been systematically investigated through comparative DFT studies [15] [16]. The cyclopropyl group acts as a weak electron-donating substituent, slightly increasing electron density on the pyrimidine ring [15] [16]. The dimethyl groups at N6 provide stronger electron-donating effects, significantly influencing the electronic distribution [15] [16].

Natural Bond Orbital Analysis

Natural bond orbital analysis provides detailed information about electron delocalization and hyperconjugation effects within N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine [13] [15]. The analysis reveals significant charge transfer from the amino groups to the pyrimidine ring, contributing to the overall electronic stabilization [13] [15]. The cyclopropyl group exhibits minimal hyperconjugative interactions with the pyrimidine system [15].

Predictive QSAR Models for Bioactivity Optimization

Quantitative Structure-Activity Relationship modeling represents a crucial computational approach for optimizing the bioactivity of N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine and related derivatives [19] [20] [21]. These models establish mathematical relationships between molecular descriptors and biological activities, enabling rational design of improved compounds [19] [20] [21].

QSAR Model Development

The development of predictive QSAR models for pyrimidine-4,6-diamine derivatives involves systematic collection of structural analogs with experimentally determined biological activities [19] [21] [22]. For N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine, relevant datasets include compounds with variations in the N4 and N6 substituents while maintaining the core pyrimidine structure [19] [21] [22].

Molecular Descriptor Calculation

| Descriptor Class | Examples | Relevance to Activity |

|---|---|---|

| Constitutional | Molecular weight, atom counts | Size and composition effects |

| Topological | Connectivity indices, path counts | Structural complexity |

| Electronic | Highest occupied molecular orbital, Lowest unoccupied molecular orbital energies | Reactivity and binding |

| Geometric | Molecular volume, surface area | Shape complementarity |

The molecular descriptors encompass constitutional, topological, electronic, and geometric properties that capture different aspects of molecular structure [19] [20] [21]. Electronic descriptors derived from DFT calculations, including frontier orbital energies and atomic charges, provide particularly valuable information for predicting biological activity [19] [20] [23].

Statistical Modeling Approaches

Multiple linear regression and partial least squares regression represent the most commonly employed statistical methods for QSAR model development [19] [20] [23]. For pyrimidine derivatives, Comparative Molecular Field Analysis and Comparative Molecular Similarity Index Analysis provide three-dimensional QSAR models that incorporate steric and electrostatic field information [19] [21] [12].

Model Validation and Performance

| Validation Method | Statistical Parameter | Acceptable Range | Observed Values |

|---|---|---|---|

| Cross-validation | Q² | > 0.5 | 0.663 - 0.732 |

| External validation | R²pred | > 0.6 | 0.815 - 0.897 |

| Randomization test | R²rand | < 0.3 | 0.15 - 0.25 |

QSAR model validation employs both internal and external validation techniques to assess predictive reliability [19] [21] [12]. Cross-validation provides estimates of model robustness, while external validation using independent test sets evaluates true predictive capability [19] [21] [12]. The observed validation statistics for pyrimidine-based QSAR models demonstrate acceptable predictive performance [19] [21] [12].

Structure-Activity Relationships

The QSAR analysis reveals that electronic properties, particularly frontier orbital energies, exert the strongest influence on biological activity of pyrimidine-4,6-diamine derivatives [19] [20] [23]. The presence of electron-donating substituents generally enhances activity, while steric bulk at specific positions may reduce binding affinity [19] [20] [23].

For N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine, the cyclopropyl group contributes favorable hydrophobic interactions, while the dimethyl substitution provides optimal electronic properties for target binding [19] [20] [23]. The QSAR models predict that modifications to these substituents could further optimize biological activity [19] [20] [23].